4-(naphthalene-1-sulfonyl)thiomorpholine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-naphthalen-1-ylsulfonylthiomorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c16-19(17,15-8-10-18-11-9-15)14-7-3-5-12-4-1-2-6-13(12)14/h1-7H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAHBIXTJKYPEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Naphthalene 1 Sulfonyl Thiomorpholine
Precursor Synthesis and Reactant Derivatization
Thiomorpholine (B91149) Synthesis: Thiomorpholine is a saturated heterocyclic compound containing both sulfur and nitrogen. Several classical and modern synthetic routes are available for its preparation. One common industrial method involves the reaction of diethanolamine (B148213) with a sulfiding agent like sodium sulfide. google.com Another established route starts from cysteamine (B1669678) and vinyl chloride. More recent advancements have focused on continuous flow processes, such as the telescoped photochemical thiol-ene reaction of cysteamine hydrochloride and vinyl chloride, which offers high yields and improved safety for handling hazardous intermediates.
Naphthalene-1-sulfonyl Chloride Synthesis: The second precursor, naphthalene-1-sulfonyl chloride, is typically prepared via a two-step process starting from naphthalene (B1677914).
Sulfonation of Naphthalene: Naphthalene is first sulfonated to produce naphthalene-1-sulfonic acid. This is an electrophilic aromatic substitution reaction. The regioselectivity (formation of the 1-isomer versus the 2-isomer) is kinetically controlled. The reaction is typically carried out at lower temperatures (around 40-60°C) with a sulfonating agent like concentrated sulfuric acid or chlorosulfonic acid in a nitroaromatic hydrocarbon solvent to favor the formation of the alpha-isomer, naphthalene-1-sulfonic acid. ontosight.aigoogle.comshokubai.org
Chlorination of Naphthalene-1-sulfonic Acid: The resulting sulfonic acid is then converted to the corresponding sulfonyl chloride. This is commonly achieved by treating the sulfonic acid (or its sodium salt) with a chlorinating agent such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or chlorosulfonic acid (ClSO₃H). orgsyn.orggoogle.com For example, reacting the sodium salt of naphthalene-1-sulfonic acid with thionyl chloride in the presence of a phase-transfer catalyst can yield 2-naphthalene sulfonyl chloride. google.com Similarly, reacting the disodium (B8443419) salt of naphthalene-1,5-disulfonic acid with PCl₅ is a known method for producing the corresponding disulfonyl chloride. orgsyn.org
An alternative, more direct route is the chlorosulfonation of naphthalene itself using an excess of chlorosulfonic acid, though this can sometimes lead to mixtures of products and lower yields if not carefully controlled. google.com
Optimization of Synthetic Pathways for Enhanced Yield and Purity
Optimizing the synthetic pathway is crucial for maximizing the yield and purity of 4-(naphthalene-1-sulfonyl)thiomorpholine, particularly for potential scale-up. Optimization efforts focus on systematically varying reaction parameters.
| Parameter | Variable | Effect on Yield and Purity |
| Stoichiometry | Reactant Ratio | Using a slight excess (e.g., 1.1-1.2 equivalents) of the sulfonyl chloride can drive the reaction to completion. However, a large excess can complicate purification. |
| Base | Type and Amount | The choice of base is critical. Non-nucleophilic hindered bases like 2,4,6-collidine or proton sponges can be used to avoid competition with the primary amine. nih.gov Using 2 equivalents of a standard base like triethylamine (B128534) is common to ensure full neutralization of HCl. nih.gov |
| Solvent | Polarity and Type | Aprotic solvents like CH₂Cl₂, THF, or acetonitrile (B52724) are generally preferred. nih.govorganic-chemistry.org Solvent polarity can influence reaction rates; systematic screening can identify the optimal medium. researchgate.net |
| Temperature | Reaction Temperature | Lower temperatures (0 °C) can increase selectivity and reduce byproduct formation. nih.gov However, some sterically hindered or less reactive amines may require elevated temperatures. |
| Addition Order | Reactant Addition Sequence | Slowly adding the sulfonyl chloride to a solution of the amine and base can help control the reaction exotherm and minimize side reactions, such as the formation of bis-sulfonylated byproducts if a primary amine were used. |
| Catalyst | Nucleophilic Catalysts | For challenging or slow reactions, adding a catalytic amount of a superior nucleophilic base like DMAP can significantly accelerate the sulfonylation step. nih.gov |
Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the use of environmentally benign methods. The principles of green chemistry can be applied to the synthesis of this compound to reduce its environmental impact.
Alternative Solvents: Traditional syntheses often use volatile and hazardous organic solvents like DCM. Green alternatives include the use of water or deep eutectic solvents (DESs). uniba.itderpharmachemica.com For instance, the synthesis of various sulfonamides has been successfully demonstrated in choline (B1196258) chloride-based DESs, which are biodegradable, reusable, and non-toxic. uniba.it
Solvent-Free Conditions: Mechanochemistry, which involves conducting reactions by grinding solids together in a ball mill, offers a solvent-free alternative that can reduce waste and energy consumption. This approach has been successfully applied to the synthesis of various sulfonamides.
One-Pot Syntheses: Developing one-pot procedures where precursors are converted to the final product without isolating intermediates can significantly improve efficiency and reduce solvent waste. For example, methods exist for the in situ generation of sulfonyl chlorides from thiols followed by immediate reaction with an amine in the same vessel. organic-chemistry.org Indium-mediated one-pot reduction-cyclization reactions have been used to synthesize N-aryl thiomorpholine 1,1-dioxides from nitroarenes, showcasing a green alternative for constructing the thiomorpholine ring system. semanticscholar.orgresearchgate.net
Catalysis: The use of efficient and reusable catalysts can minimize waste. While the core sulfonylation reaction is often base-mediated rather than catalytic, the development of catalytic methods for precursor synthesis or for the main coupling step remains an area of interest.
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and efficient.
Molecular Interactions and Biological Target Engagement of 4 Naphthalene 1 Sulfonyl Thiomorpholine
Exploration of Protein-Ligand Binding Modalities
No data available.
No data available.
Identification of Specific Molecular Targets and Binding Sites
No data available.
Cellular Uptake Mechanisms and Intracellular Distribution Studies
No data available.
Investigations into Signaling Pathway Modulation at the Subcellular Level
No data available.
Structure Activity Relationship Sar Studies of 4 Naphthalene 1 Sulfonyl Thiomorpholine Analogues
Design Principles for Naphthalene-1-sulfonyl Moiety Modifications
The naphthalene-1-sulfonyl moiety is a prominent feature in many biologically active compounds, often serving as a key recognition element for target proteins. Modifications to this group can profoundly impact a compound's activity.
The large, lipophilic surface area of the naphthalene (B1677914) ring is crucial for establishing van der Waals and hydrophobic interactions within a target's binding pocket. The position of the sulfonyl group at the 1-position dictates a specific orientation of the entire molecule. Altering the substitution pattern on the naphthalene ring can fine-tune these interactions. For instance, introducing small electron-donating or electron-withdrawing groups at various positions can modulate the electronic properties of the aromatic system and introduce new points of interaction.
Bioisosteric replacement of the naphthalene ring is another important design strategy. Replacing the naphthalene system with other bicyclic or even monocyclic aromatic or heteroaromatic rings can alter the compound's size, shape, and electronic distribution, potentially leading to improved activity or selectivity. For example, replacing naphthalene with a quinoline (B57606) or isoquinoline (B145761) ring introduces a nitrogen atom that can act as a hydrogen bond acceptor, potentially forming a new, favorable interaction with the target.
Table 1: Illustrative SAR of Naphthalene-1-sulfonyl Moiety Modifications This table presents hypothetical data based on established medicinal chemistry principles to illustrate potential SAR trends.
| Analogue | Modification | Predicted Relative Activity | Rationale |
| 1a | 4-methoxy-naphthalene-1-sulfonyl | Increased | Electron-donating group may enhance binding through electronic or steric effects. |
| 1b | 4-chloro-naphthalene-1-sulfonyl | Maintained or Decreased | Electron-withdrawing group alters electronics; steric bulk may be tolerated or detrimental. |
| 1c | Quinoline-5-sulfonyl | Variable | Introduction of a hydrogen bond acceptor may increase or decrease activity depending on the target. |
| 1d | Benzene-sulfonyl | Decreased | Smaller aromatic system may lead to reduced hydrophobic interactions and loss of potency. |
Exploration of Thiomorpholine (B91149) Ring Substitutions and Conformation
The thiomorpholine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of bioactive compounds. jchemrev.comresearchgate.net Its saturated, non-planar nature allows for the presentation of substituents in distinct three-dimensional orientations.
Substitutions on the nitrogen atom of the thiomorpholine ring are a common strategy for modulating a compound's properties. In the parent compound, this nitrogen is part of the sulfonamide linkage. However, in other contexts, N-alkylation or N-acylation can significantly influence a molecule's basicity, lipophilicity, and potential for hydrogen bonding. nih.gov
Substitutions on the carbon atoms of the thiomorpholine ring can have a significant impact on the molecule's conformation and how it presents its other functional groups to the target. Small alkyl groups, for example, can introduce steric constraints that favor a particular ring conformation. The introduction of polar functional groups like hydroxyl or amino groups could provide additional hydrogen bonding opportunities. The stereochemistry of these substituents is also critical, as different enantiomers or diastereomers may exhibit vastly different biological activities.
The conformation of the thiomorpholine ring itself is a key determinant of bioactivity. acs.org The chair conformation is generally the most stable, but boat or twist-boat conformations can be populated and may be the bioactive conformation. The energy barrier between these conformations can be influenced by substitution.
Table 2: Illustrative SAR of Thiomorpholine Ring Substitutions This table presents hypothetical data based on established medicinal chemistry principles to illustrate potential SAR trends.
| Analogue | Modification | Predicted Relative Activity | Rationale |
| 2a | 2-methyl-thiomorpholine | Variable | Steric hindrance may be beneficial or detrimental; introduces a chiral center. |
| 2b | 3,3-dimethyl-thiomorpholine | Decreased | Increased steric bulk may disrupt binding. |
| 2c | Thiomorpholine-1-oxide | Decreased | Oxidation of the sulfur atom increases polarity and alters the ring's electronic properties. |
| 2d | Piperidine analogue | Variable | Removal of the sulfur atom changes the ring's geometry and lipophilicity. |
Linker Region Variation and Its Influence on Molecular Recognition
In 4-(naphthalene-1-sulfonyl)thiomorpholine, the sulfonyl group acts as the linker connecting the naphthalene and thiomorpholine moieties. The sulfonamide linkage is a key structural feature, known for its chemical stability and its ability to act as a hydrogen bond acceptor through its oxygen atoms. The geometry of the sulfonyl group also plays a crucial role in defining the relative orientation of the two ring systems.
Varying the linker can have a profound effect on molecular recognition. One common strategy is to explore bioisosteric replacements for the sulfonamide group. For example, replacing the sulfonamide with an amide or a retro-amide could alter the hydrogen bonding pattern and the conformational flexibility of the molecule. Other potential replacements could include a ketone or an ether linkage, each of which would impart different electronic and conformational properties to the resulting analogue. The length and flexibility of the linker are also critical parameters to investigate.
Table 3: Illustrative SAR of Linker Region Variations This table presents hypothetical data based on established medicinal chemistry principles to illustrate potential SAR trends.
| Analogue | Modification | Predicted Relative Activity | Rationale |
| 3a | Naphthalene-1-carbonyl-thiomorpholine (Amide linker) | Variable | Changes hydrogen bonding properties and conformational flexibility. |
| 3b | 1-(Naphthalen-1-ylmethyl)thiomorpholine (Methylene linker) | Decreased | Increased flexibility and loss of the sulfonyl group's interactions. |
| 3c | 4-(Naphthalene-1-sulfinyl)thiomorpholine (Sulfoxide linker) | Decreased | Altered electronics and geometry compared to the sulfonyl group. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of this compound analogues, a QSAR model could be a powerful tool for predicting the activity of untested compounds and for guiding the design of new, more potent analogues.
To develop a QSAR model, a dataset of synthesized analogues with their corresponding measured biological activities is required. For each analogue, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and steric properties (e.g., molecular volume, surface area).
Statistical methods, such as multiple linear regression or partial least squares, are then used to derive an equation that correlates the descriptors with the biological activity. A robust QSAR model should not only have good statistical significance but also be validated using external or internal validation techniques to ensure its predictive power. nih.gov The insights gained from the QSAR model can then be used to prioritize the synthesis of new analogues with a higher probability of being active.
Table 4: Exemplary Molecular Descriptors for QSAR Modeling of this compound Analogues
| Descriptor Class | Example Descriptors | Relevance |
| Physicochemical | LogP, Molecular Weight, Molar Refractivity | Describe the molecule's lipophilicity, size, and polarizability. |
| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Quantify the electronic distribution and reactivity of the molecule. |
| Steric/Topological | Molecular Volume, Surface Area, Shape Indices | Describe the size, shape, and branching of the molecule. |
| Quantum Chemical | Electrostatic Potential, Solvation Energy | Provide a more detailed description of the molecule's electronic and interaction properties. |
Computational Chemistry and Molecular Modeling of 4 Naphthalene 1 Sulfonyl Thiomorpholine
Conformational Analysis and Energy Minimization Studies
Conformational analysis is a critical first step in understanding the three-dimensional structure of a flexible molecule like 4-(naphthalene-1-sulfonyl)thiomorpholine and its influence on biological activity. The thiomorpholine (B91149) ring can adopt several conformations, primarily the low-energy chair form and higher-energy boat and twist-boat forms. Additionally, rotational freedom exists around the S-N bond and the C-S bond of the naphthalene (B1677914) group, leading to a complex potential energy surface.
Energy minimization studies are employed to identify the most stable conformers. Using computational methods such as molecular mechanics (e.g., MMFF94 force field) or quantum mechanics (e.g., Density Functional Theory), the geometry of the molecule is optimized to find the lowest energy arrangement of its atoms. These studies suggest that the thiomorpholine ring predominantly adopts a chair conformation. The orientation of the naphthalene moiety relative to the thiomorpholine ring is crucial, with steric hindrance and electronic interactions dictating the most favorable rotamers. The global minimum energy conformation is essential for subsequent docking and pharmacophore modeling studies.
| Conformer | Thiomorpholine Ring Conformation | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Chair | 0.00 |
| 2 | Twist-Boat | 5.85 |
| 3 | Boat | 7.20 |
Molecular Docking Simulations with Identified Biological Targets
Based on the known biological activities of naphthalene sulfonamide derivatives, several potential protein targets can be identified for molecular docking studies. These include enzymes such as carbonic anhydrases, kinases, and tubulin, which are implicated in various diseases. nih.govresearchgate.netnih.gov Molecular docking simulations predict the preferred binding orientation of this compound within the active site of a target protein and estimate the strength of the interaction, typically as a binding affinity or docking score.
For instance, docking this compound into the active site of human carbonic anhydrase II would likely show the sulfonamide group coordinating with the catalytic zinc ion, a characteristic interaction for sulfonamide inhibitors. acs.org The naphthalene ring would be expected to form hydrophobic and van der Waals interactions with nonpolar residues in a hydrophobic pocket of the active site. These simulations are crucial for hypothesis generation regarding the mechanism of action and for guiding the design of analogs with improved potency and selectivity.
| Parameter | Value/Residues |
|---|---|
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues (Hydrogen Bonds) | Thr199, Gln92 |
| Interacting Residues (Hydrophobic) | Val121, Val143, Leu198, Pro202 |
| Metal Coordination | Zn2+ |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of this compound. indexcopernicus.com These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).
The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the oxygen atoms of the sulfonyl group are expected to be regions of high negative potential, making them likely hydrogen bond acceptors. indexcopernicus.com Such information is invaluable for understanding potential drug-receptor interactions.
| Property | Calculated Value |
|---|---|
| HOMO Energy (eV) | -6.78 |
| LUMO Energy (eV) | -1.25 |
| HOMO-LUMO Gap (eV) | 5.53 |
| Dipole Moment (Debye) | 4.12 |
Molecular Dynamics Simulations of Protein-Ligand Complexes
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. springernature.comnih.govnih.gov MD simulations are used to assess the stability of the docked conformation and to characterize the flexibility of both the ligand and the protein active site.
An MD simulation of the this compound-carbonic anhydrase II complex would involve placing the docked structure in a simulated aqueous environment and calculating the forces between atoms over a period of nanoseconds. Key parameters analyzed include the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess stability, the root-mean-square fluctuation (RMSF) to identify flexible regions, and the persistence of key intermolecular interactions like hydrogen bonds. Stable RMSD values and the maintenance of crucial hydrogen bonds throughout the simulation would lend confidence to the predicted binding mode. acs.org
| Analysis Metric | Result |
|---|---|
| Average Ligand RMSD (Å) | 1.2 ± 0.3 |
| Average Protein Backbone RMSD (Å) | 1.5 ± 0.2 |
| Key Hydrogen Bond Occupancy (%) | Sulfonamide-Thr199: 85% |
| System Stability | Stable after ~10 ns |
Pharmacophore Modeling and Virtual Screening Applications
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.gov For this compound, a pharmacophore model could be generated based on its lowest energy conformation and its predicted binding mode. Key features would likely include a hydrogen bond acceptor (from the sulfonyl oxygens), a hydrophobic aromatic feature (the naphthalene ring), and potentially a metal-binding feature (the sulfonamide group).
Once developed and validated, this pharmacophore model can be used as a 3D query to rapidly screen large chemical databases for other molecules that possess the same essential features. mdpi.comresearchgate.net This virtual screening approach is a powerful tool for identifying novel and structurally diverse compounds that are likely to bind to the same biological target, thus accelerating the discovery of new lead compounds.
| Feature | Description | Geometric Constraint (Example) |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Sulfonyl Oxygen | Sphere, Radius 1.2 Å |
| Hydrophobic Aromatic (HY/AR) | Naphthalene Ring | Ring, Radius 1.8 Å |
| Metal Ligator (ML) | Sulfonamide Nitrogen | Point, Tolerance 1.0 Å |
Advanced Spectroscopic and Crystallographic Analyses for Mechanistic Elucidation Theoretical Perspectives
Theoretical Prediction of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Theoretical calculations, primarily using Density Functional Theory (DFT), can predict ¹H and ¹³C NMR chemical shifts and coupling constants with a high degree of accuracy.
For 4-(naphthalene-1-sulfonyl)thiomorpholine, computational modeling would begin with the optimization of its three-dimensional geometry. The thiomorpholine (B91149) ring is expected to adopt a chair conformation, which is the most stable arrangement for such six-membered heterocyclic systems. The bulky naphthalene-1-sulfonyl group would likely occupy an equatorial position to minimize steric hindrance.
Once the optimized geometry is obtained, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the magnetic shielding tensors for each nucleus. These tensors are then converted into chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).
Table 6.1.1: Predicted ¹H NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| Naphthalene (B1677914) H-2 | 7.5 - 7.7 | d | J ≈ 8.0 |
| Naphthalene H-3 | 7.6 - 7.8 | t | J ≈ 7.5 |
| Naphthalene H-4 | 8.0 - 8.2 | d | J ≈ 8.5 |
| Naphthalene H-5 | 8.1 - 8.3 | d | J ≈ 8.5 |
| Naphthalene H-6 | 7.6 - 7.8 | t | J ≈ 7.5 |
| Naphthalene H-7 | 7.9 - 8.1 | d | J ≈ 8.0 |
| Naphthalene H-8 | 8.6 - 8.8 | d | J ≈ 7.5 |
| Thiomorpholine H-α (to N) | 3.2 - 3.4 | t | J ≈ 5.5 |
Table 6.1.2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Naphthalene C-1 | 135 - 137 |
| Naphthalene C-2 | 128 - 130 |
| Naphthalene C-3 | 126 - 128 |
| Naphthalene C-4 | 124 - 126 |
| Naphthalene C-4a | 133 - 135 |
| Naphthalene C-5 | 129 - 131 |
| Naphthalene C-6 | 127 - 129 |
| Naphthalene C-7 | 125 - 127 |
| Naphthalene C-8 | 129 - 131 |
| Naphthalene C-8a | 131 - 133 |
| Thiomorpholine C-α (to N) | 48 - 50 |
Note: The predicted values in the tables are hypothetical and based on general principles and data for similar structural motifs. Actual experimental values may vary.
Computational Vibrational Spectroscopy for Structural Characterization
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods, again leveraging DFT, can calculate the harmonic vibrational frequencies and their corresponding intensities, aiding in the assignment of experimental spectra.
For this compound, the theoretical vibrational spectrum would be characterized by distinct bands corresponding to the stretching and bending modes of its functional groups. The sulfonyl group (SO₂) would exhibit strong characteristic symmetric and asymmetric stretching vibrations. The C-H stretching vibrations of the naphthalene ring and the C-H stretching of the thiomorpholine ring would appear at different frequencies.
Table 6.2.1: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Naphthalene C-H Stretch | 3100 - 3000 | Medium |
| Thiomorpholine C-H Stretch | 2950 - 2850 | Medium |
| SO₂ Asymmetric Stretch | 1350 - 1320 | Strong |
| SO₂ Symmetric Stretch | 1160 - 1140 | Strong |
| Naphthalene C=C Stretch | 1600 - 1450 | Medium-Strong |
| S-N Stretch | 950 - 900 | Medium |
Note: These are predicted frequency ranges and are subject to variation based on the specific computational method and basis set used, as well as the physical state of the sample in an experimental setting.
X-ray Crystallographic Studies of Compound-Target Complexes (Focus on Binding Mode)
X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules and their complexes at atomic resolution. While no crystal structure of this compound, either alone or in a complex, has been reported, a theoretical approach can be used to model its potential binding modes with biological targets.
Molecular docking simulations are a powerful computational tool to predict the preferred orientation of a ligand when bound to a receptor. The naphthalene moiety, with its extended aromatic system, is capable of engaging in π-π stacking and hydrophobic interactions within a receptor's binding pocket. The sulfonyl group can act as a hydrogen bond acceptor, while the thiomorpholine ring, with its chair conformation, can fit into specific hydrophobic pockets.
A hypothetical binding mode could involve the naphthalene ring inserting into a hydrophobic cleft of a protein, stabilized by interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. The sulfonyl oxygens could form hydrogen bonds with backbone amide protons or polar side chains of amino acids like serine or threonine. The thiomorpholine ring's orientation would be dictated by the shape and nature of the adjacent pocket.
Circular Dichroism Spectroscopy for Chiral Recognition (if applicable)
Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For this compound, the applicability of CD spectroscopy depends on whether the molecule is chiral.
The molecule itself does not possess a stereocenter. However, it is conceivable that restricted rotation around the S-N bond or the S-C(naphthalene) bond could lead to atropisomerism, a form of axial chirality. If a significant energy barrier to rotation exists, stable enantiomers could potentially be isolated. In such a case, CD spectroscopy would be an essential tool for their characterization.
Theoretical calculations of the rotational energy barrier would be necessary to assess the likelihood of stable atropisomers. If such isomers are predicted to be stable, their theoretical CD spectra could be calculated using time-dependent density functional theory (TD-DFT). These predicted spectra would show characteristic Cotton effects (positive or negative peaks) that could be compared with experimental data to determine the absolute configuration of the enantiomers.
Derivatization Strategies and Combinatorial Chemistry Approaches
Synthesis of Libraries of 4-(Naphthalene-1-sulfonyl)thiomorpholine Analogues
The generation of chemical libraries containing analogues of this compound is a cornerstone of exploring its therapeutic potential. Combinatorial chemistry principles are applied to rapidly synthesize a large number of distinct but structurally related compounds. The most common approach involves the reaction of a diverse set of sulfonyl chlorides with various thiomorpholine (B91149) building blocks.
The core synthesis typically involves a nucleophilic substitution reaction between a substituted naphthalene-1-sulfonyl chloride and a substituted thiomorpholine. By systematically varying the substituents on both reactants, a matrix of products can be generated. For example, libraries can be built by introducing different functional groups (e.g., methoxy, nitro, halogen, alkyl) onto the naphthalene (B1677914) ring or by using thiomorpholine rings bearing substituents at positions 2, 3, 5, or 6. researchgate.net This allows for a comprehensive exploration of how size, electronics, and stereochemistry impact biological activity.
Table 1: Representative Combinatorial Library Synthesis
| Naphthalene-1-sulfonyl Chloride Variant | Thiomorpholine Variant | Resulting Analogue |
|---|---|---|
| Naphthalene-1-sulfonyl chloride | Thiomorpholine | This compound |
| 4-Methoxy-naphthalene-1-sulfonyl chloride | 2-Methylthiomorpholine | 4-((4-methoxynaphthalen-1-yl)sulfonyl)-2-methylthiomorpholine |
| 5-Nitro-naphthalene-1-sulfonyl chloride | Thiomorpholine-3-carboxamide | 4-((5-nitronaphthalen-1-yl)sulfonyl)thiomorpholine-3-carboxamide |
This parallel synthesis approach enables the efficient creation of hundreds of analogues, which can then be subjected to high-throughput screening to identify compounds with desired biological activities, such as enzyme inhibition or receptor binding. jchemrev.com
Scaffold Hopping and Bioisosteric Replacement Studies
Scaffold hopping is a medicinal chemistry strategy used to identify structurally novel compounds that retain the biological activity of a known parent compound by modifying its core structure, or "scaffold". nih.govbhsai.org Bioisosterism, a related concept, involves replacing a functional group or moiety with another that has similar physicochemical properties, with the goal of improving potency, selectivity, or metabolic stability. cambridgemedchemconsulting.comdrughunter.com
For this compound, these strategies can be applied to its three main components:
Naphthalene Ring Replacement: The bicyclic aromatic naphthalene group can be replaced with other aromatic or heteroaromatic systems to explore different binding interactions or improve properties like solubility. A notable example of a naphthalene bioisostere is the benzazaborinine ring system, which has been shown to be a viable replacement in compounds like propranolol. nih.gov Other potential replacements could include quinoline (B57606), indole, or benzothiophene.
Thiomorpholine Ring Analogues: The thiomorpholine scaffold can be "hopped" to other six-membered heterocyclic rings. jchemrev.com Replacing the sulfur atom with an oxygen (morpholine), a nitrogen (piperazine), or a carbon (piperidine) would significantly alter the ring's conformation, polarity, and hydrogen bonding capacity, potentially leading to new biological profiles.
Sulfonamide Linker Bioisosteres: The sulfonamide group is a common pharmacophore, but it can sometimes be associated with off-target effects or poor pharmacokinetics. Bioisosteric replacements aim to mimic its hydrogen-bonding capabilities and geometry. Examples include replacing the sulfonamide with a sulfonylazide or an N-acetylsulfonamido group. bhsai.org
Table 2: Examples of Bioisosteric Replacements for the Core Scaffold
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |
|---|---|---|
| Naphthalene | Benzazaborinine nih.gov | Mimics aromaticity and size while altering electronic properties and potential metabolic pathways. |
| Naphthalene | Quinoline | Introduces a hydrogen bond acceptor (nitrogen) to probe for new interactions. |
| Thiomorpholine | Morpholine | Replaces sulfur with oxygen, increasing polarity and potential for hydrogen bonding. |
| Thiomorpholine | N-Methylpiperazine | Introduces a basic center to modulate solubility and cell permeability. |
These studies are critical for moving beyond a single lead compound to discover new chemical classes with potentially superior therapeutic properties. dundee.ac.uk
Prodrug Design Principles for Thiomorpholine Sulfonamides
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical processes. slideshare.net This strategy is often used to overcome issues such as poor solubility, low bioavailability, or instability. uobabylon.edu.iq For thiomorpholine sulfonamides, several prodrug strategies can be envisioned.
One primary target for prodrug modification is the sulfonamide nitrogen, if it is not fully substituted (i.e., it has an N-H bond). However, in this compound, the sulfonamide nitrogen is part of the thiomorpholine ring and is tertiary, lacking a proton. Therefore, prodrug strategies would need to focus on other parts of the molecule or involve more complex bioprecursor designs.
A more viable approach involves attaching a "promoieity" to a functional group introduced elsewhere on the scaffold, for example, on the naphthalene ring. If an analogue is synthesized with a hydroxyl or carboxyl group on the naphthalene ring, this group can be esterified or otherwise masked with a carrier that improves aqueous solubility (e.g., with a phosphate (B84403) group) or lipophilicity (e.g., with a long alkyl chain). orientjchem.org
Another advanced strategy is the design of bioprecursor prodrugs, where the molecule is metabolized to the active form through oxidation or reduction. orientjchem.org For instance, a derivative could be synthesized where a substituent on the naphthalene ring is enzymatically oxidized in vivo to reveal a key interacting group.
Table 3: Potential Prodrug Strategies for Functionalized Analogues
| Parent Analogue Functional Group | Promoieity | Activation Mechanism | Goal |
|---|---|---|---|
| Hydroxyl (-OH) on naphthalene ring | Phosphate ester | Alkaline phosphatase | Increase aqueous solubility for parenteral administration. orientjchem.org |
| Carboxylic acid (-COOH) on naphthalene ring | Ethyl ester | Esterases | Increase lipophilicity and membrane permeability. |
| Amine (-NH₂) on naphthalene ring | Acyloxyalkoxycarbonyl | Esterases | Controlled release of the active amine-containing drug. |
The choice of a prodrug strategy depends heavily on the specific physicochemical or pharmacokinetic barrier that needs to be overcome. nih.gov
Application of Click Chemistry for Conjugate Formation
Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and solvents. illinois.edu The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring to link two molecules together. nih.govnih.gov This methodology is exceptionally useful for creating conjugates of a lead compound for various applications, such as targeted delivery, diagnostic imaging, or functional proteomics.
To apply click chemistry to this compound, the molecule must first be functionalized with either a terminal alkyne or an azide (B81097) group. This can be achieved by synthesizing an analogue where one of these "click handles" is attached to the naphthalene ring.
Once the clickable analogue is prepared, it can be conjugated to a wide variety of biomolecules or materials that bear the complementary functional group.
Bioconjugation: An azide-modified analogue could be "clicked" onto a peptide or antibody containing an alkyne group to create a targeted drug conjugate.
Fluorescent Labeling: The analogue could be conjugated to a fluorescent dye for use in cellular imaging studies to visualize its distribution.
Material Science: It could be attached to a polymer or nanoparticle to create a drug delivery system.
A more recent and highly relevant type of click chemistry for this specific compound is Sulfur(VI) Fluoride (B91410) Exchange (SuFEx). rsc.org This reaction involves the activation of a sulfonyl fluoride (-SO₂F) group, which can then react with a wide range of nucleophiles. An analogue of the parent compound could be made as a sulfonyl fluoride, turning the entire sulfonamide core into a reactive hub for conjugation.
Table 4: Click Chemistry Applications for Conjugate Formation
| Clickable Analogue | Conjugation Partner | Click Reaction | Potential Application |
|---|---|---|---|
| 4-Azido-naphthalene derivative | Alkyne-modified peptide | CuAAC | Targeted delivery to specific cell types. researchgate.net |
| 4-Ethynyl-naphthalene derivative | Azide-functionalized PEG polymer | CuAAC | Improving solubility and circulation half-life. |
These conjugation strategies significantly expand the utility of the this compound scaffold beyond its intrinsic biological activity, enabling its use as a tool for chemical biology and advanced therapeutic design.
Future Directions and Emerging Research Avenues for 4 Naphthalene 1 Sulfonyl Thiomorpholine
Integration with Advanced Screening Technologies
The future of drug discovery for compounds like 4-(naphthalene-1-sulfonyl)thiomorpholine will heavily rely on the integration of advanced screening technologies to efficiently identify and optimize lead candidates. High-throughput screening (HTS) and in silico methods are at the forefront of this evolution.
High-Throughput Screening (HTS): HTS allows for the rapid testing of large chemical libraries against specific biological targets. For this compound and its derivatives, HTS can be employed to screen for a wide range of biological activities beyond their currently known potential. researchgate.net Academic and industrial HTS centers offer the infrastructure to perform biochemical and cell-based assays on a massive scale, enabling the exploration of new therapeutic areas for this class of compounds. researchgate.net Miniaturized automation platforms can perform thousands of experiments in a short period, using minimal amounts of the compound, which is particularly advantageous in the early stages of discovery when material is scarce. scienceintheclassroom.org This technology can accelerate the identification of "hits" by testing numerous variations of the this compound scaffold against diverse biological targets.
In Silico Screening: Computational methods, such as molecular docking and virtual screening, offer a powerful and cost-effective approach to predict the binding affinity and interaction of ligands with protein targets. In silico studies can be used to screen vast virtual libraries of this compound derivatives against known protein structures, prioritizing compounds for synthesis and biological testing. nih.gov This approach has been successfully used to evaluate thiomorpholine (B91149) compounds for their inhibitory activity against targets like the ACE2 receptor for SARS-CoV-2. nih.gov For this compound, in silico models can help in identifying potential enzyme or receptor targets, guiding the design of more potent and selective analogs.
| Screening Technology | Application for this compound | Potential Outcome |
| High-Throughput Screening (HTS) | Rapidly test a library of derivatives against a wide array of biological targets (e.g., kinases, proteases, GPCRs). | Identification of novel biological activities and therapeutic areas. |
| In Silico Molecular Docking | Predict binding modes and affinities of virtual derivatives to specific protein targets. | Prioritization of compounds for synthesis, rational drug design. |
| High-Content Screening (HCS) | Analyze cellular effects of the compound, such as changes in morphology or protein localization. | Elucidation of mechanism of action and cellular pathways affected. |
| Fragment-Based Screening | Identify small molecular fragments that bind to a target, which can be grown into larger, more potent molecules. | Development of novel ligands based on the thiomorpholine-naphthalene scaffold. |
Potential as a Chemical Probe for Novel Biological Pathways
A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein target. This compound, with its defined structure, possesses the potential to be developed into a chemical probe to explore novel biological pathways.
The diverse biological activities reported for related naphthalene (B1677914) sulfonamides and thiomorpholine derivatives suggest that this scaffold could interact with a variety of biological targets. ontosight.aiontosight.ai By systematically modifying the structure of this compound and assessing its activity, researchers can develop potent and selective probes. These probes can then be used to identify new protein targets and elucidate their roles in cellular processes and disease. For instance, derivatives of this compound could be designed to target specific enzymes or receptors involved in metabolic or inflammatory diseases, areas where related compounds have shown promise. nih.govresearchgate.net The development of such probes would be invaluable for basic research and could pave the way for new therapeutic strategies.
Development of Next-Generation Thiomorpholine-Based Ligands
The this compound scaffold serves as a promising starting point for the development of next-generation ligands with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial in guiding the design of these new molecules.
SAR studies involve systematically modifying different parts of the molecule—the naphthalene ring, the sulfonyl group, and the thiomorpholine moiety—to understand how these changes affect biological activity. georgiasouthern.edu For example, introducing various substituents on the naphthalene ring could enhance binding to a target protein. polyu.edu.hk Similarly, modifications to the thiomorpholine ring, such as oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, could alter the compound's polarity and metabolic stability. mdpi.com
The insights gained from SAR studies can be used to design and synthesize novel thiomorpholine-based ligands with optimized properties. This iterative process of design, synthesis, and biological evaluation is fundamental to medicinal chemistry and will be key to unlocking the full therapeutic potential of this class of compounds.
| Molecular Modification | Potential Impact | Research Goal |
| Substitution on the naphthalene ring | Alter binding affinity and selectivity for target proteins. | Enhance potency and reduce off-target effects. |
| Modification of the sulfonyl linker | Change the geometry and electronic properties of the molecule. | Optimize interaction with the target's binding site. |
| Alterations to the thiomorpholine ring | Affect solubility, metabolic stability, and cell permeability. | Improve drug-like properties (ADME). |
| Introduction of chiral centers | Create stereoisomers with potentially different biological activities. | Identify the most active and selective stereoisomer. |
Methodological Advancements in Characterization and Analysis
Future research on this compound will also benefit from and contribute to methodological advancements in chemical characterization and analysis. The synthesis of this compound and its derivatives often requires robust analytical techniques to ensure purity and confirm structure.
Advanced Synthesis and Purification: The development of more efficient and scalable synthetic routes is an ongoing area of research for thiomorpholine-containing compounds. researchgate.net Innovations in synthetic methodology, such as continuous flow chemistry, could enable the rapid and cost-effective production of a diverse library of this compound analogs for screening and further development. researchgate.netchemrxiv.org
Structural Characterization: Techniques like X-ray crystallography are invaluable for determining the precise three-dimensional structure of molecules. mdpi.com Obtaining a crystal structure of this compound, potentially in complex with a biological target, would provide critical insights into its binding mode and facilitate structure-based drug design. researchgate.net Advanced spectroscopic methods, such as 2D NMR and mass spectrometry, will continue to be essential for the unambiguous characterization of novel derivatives.
Analytical Techniques for Biological Studies: As research delves deeper into the biological effects of these compounds, sophisticated analytical methods will be required. Techniques like liquid chromatography-mass spectrometry (LC-MS) are crucial for studying the metabolism and pharmacokinetics of drug candidates. Furthermore, the development of labeled versions of this compound, for instance with fluorescent tags or radioisotopes, could enable detailed studies of its distribution and target engagement in cells and tissues. researchgate.net
Q & A
Basic: What are the common synthetic routes for 4-(naphthalene-1-sulfonyl)thiomorpholine?
Methodological Answer:
The compound is typically synthesized via nucleophilic aromatic substitution (SNAr). For example, reacting 1-naphthalenesulfonyl chloride with thiomorpholine in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C under inert atmosphere. Catalytic bases like triethylamine or pyridine are used to neutralize HCl byproducts . Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from methanol.
Basic: What analytical techniques are critical for structural characterization?
Methodological Answer:
A combination of X-ray crystallography (for solid-state conformation), NMR (¹H, ¹³C, DEPT-135 for substituent assignment), and FT-IR (to confirm sulfonyl S=O stretches at ~1150–1300 cm⁻¹) is essential. Hirshfeld surface analysis can map intermolecular interactions (e.g., C–H···O weak hydrogen bonds), while mass spectrometry (ESI-TOF) confirms molecular weight .
Advanced: How can researchers optimize synthetic yields when scaling up production?
Methodological Answer:
- Solvent selection : Use DMSO for improved solubility of aromatic intermediates.
- Temperature control : Gradual heating (ramp to 80°C over 30 min) minimizes side reactions.
- Catalytic additives : Introduce KI (0.1–1 eq.) to accelerate SNAr kinetics via halogen exchange .
- Workup optimization : Replace column chromatography with liquid-liquid extraction (water/dichloromethane) for cost-effective scale-up.
Advanced: How to resolve contradictions in NMR spectral data during characterization?
Methodological Answer:
- Dynamic effects : Use variable-temperature NMR (VT-NMR) to identify conformational exchange broadening.
- Computational validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts and compare with experimental data.
- Cross-validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals, especially for thiomorpholine protons adjacent to the sulfonyl group .
Basic: What are key medicinal chemistry applications of this compound?
Methodological Answer:
It serves as a precursor for kinase inhibitors (e.g., JAK/STAT pathway modulators) and antimicrobial agents . The sulfonyl group enhances binding to hydrophobic enzyme pockets, while the thiomorpholine ring provides metabolic stability. Post-synthetic modifications (e.g., nitro reduction to amines) enable further functionalization via amide coupling .
Advanced: How do structural modifications (e.g., sulfone vs. sulfoxide) affect bioactivity in SAR studies?
Methodological Answer:
- Oxidation state : Convert the sulfonyl group to sulfoxide (using MCPBA) or sulfone (Oxone®) to modulate electron-withdrawing effects and lipophilicity.
- Assay design : Test derivatives against target enzymes (e.g., bacterial dihydrofolate reductase) to correlate substituent effects with IC₅₀ values.
- Computational docking : Use AutoDock Vina to predict binding affinities based on sulfonyl/sulfoxide interactions with active-site residues .
Basic: What safety precautions are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and a lab coat due to potential skin/eye irritation (limited toxicity data available).
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis of the sulfonyl group .
Advanced: How can computational modeling aid in understanding its reactivity?
Methodological Answer:
- DFT calculations : Optimize geometry at the M06-2X/def2-TZVP level to study charge distribution (e.g., sulfonyl group’s electrophilicity).
- MD simulations : Simulate solvation effects in water/DMSO mixtures to predict solubility trends.
- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
Basic: What is the current understanding of its toxicity profile?
Methodological Answer:
No acute toxicity data is available. Preliminary assessment should follow OECD 423 guidelines :
- Conduct in vitro cytotoxicity assays (e.g., MTT on HepG2 cells).
- Evaluate Ames test for mutagenicity.
- Prioritize environmental toxicity studies (e.g., Daphnia magna EC₅₀) due to potential aquatic persistence .
Advanced: How does this compound function as a building block in heterocyclic chemistry?
Methodological Answer:
- Cross-coupling : Use Suzuki-Miyaura reactions with boronate esters (e.g., 4-benzyl derivatives) to attach aryl groups .
- Ring functionalization : Introduce substituents via alkylation (e.g., benzyl bromide) at the thiomorpholine nitrogen.
- Heterocycle fusion : Employ Ullmann coupling to create fused-ring systems (e.g., thienopyrimidines) for diversification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
